An In-depth Technical Guide to 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone (CAS 164165-77-9)
An In-depth Technical Guide to 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone (CAS 164165-77-9)
Introduction: Unveiling a Versatile Synthetic Building Block
1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone is a substituted acetophenone that serves as a crucial intermediate in the synthesis of a range of high-value chemical entities. Its polysubstituted aromatic ring, featuring both activating methyl groups and deactivating, sterically hindering chlorine atoms, presents a unique chemical scaffold. This guide provides a comprehensive overview of its properties, a validated synthesis protocol, in-depth characterization, and its applications, particularly in the development of fluorescent dyes and agrochemicals. For researchers, this molecule offers a strategic starting point for creating complex molecular architectures.
Physicochemical Properties and Safety Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone are summarized below.
| Property | Value | Source(s) |
| CAS Number | 164165-77-9 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₀Cl₂O | [1][2][3][4] |
| Molecular Weight | 217.09 g/mol | [1][2][3][4] |
| Appearance | White to light yellow solid or low melting paste | [5] |
| Purity | Typically >95-97% | [1][2] |
| Boiling Point | 289.7 ± 40.0 °C (Predicted) | N/A |
| Density | 1.223 g/cm³ (Predicted) | N/A |
| Solubility | Soluble in DMSO | [5] |
| Storage Conditions | 2-8°C, sealed in a dry, dark place | [1][2] |
Safety and Handling:
This compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.[6]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis Protocol: A Validated Friedel-Crafts Acylation Approach
The synthesis of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone is most effectively achieved via a Friedel-Crafts acylation of 1,4-dichloro-2,5-dimethylbenzene. This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a potent acylium ion electrophile from acetyl chloride.[7][8]
The heavily substituted nature of the starting material, 1,4-dichloro-2,5-dimethylbenzene, directs the acylation to the only available position on the aromatic ring, ensuring high regioselectivity. The presence of both electron-donating methyl groups and electron-withdrawing chloro groups influences the reactivity of the ring. While the methyl groups activate the ring towards electrophilic attack, the chloro groups are deactivating.[9]
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a robust, best-practice procedure derived from established methodologies for the Friedel-Crafts acylation of substituted aromatic compounds.[1][7][8]
Materials:
-
1,4-Dichloro-2,5-dimethylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Formation of the Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the addition funnel.
-
Substrate Addition: After the addition of acetyl chloride is complete, add a solution of 1,4-dichloro-2,5-dimethylbenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0°C in an ice bath. Cautiously and slowly, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step is highly exothermic and should be performed with care in a fume hood.
-
Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification:
The crude 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel.[10]
Visualizing the Synthesis and Workflow
To further clarify the synthetic process, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: Step-by-step experimental workflow.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.
¹H NMR (Predicted, CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3-7.5 | s | 1H | Aromatic-H |
| ~ 2.5 | s | 3H | -COCH₃ |
| ~ 2.4 | s | 3H | Ar-CH₃ |
| ~ 2.3 | s | 3H | Ar-CH₃ |
-
Rationale: The single aromatic proton will appear as a singlet. The acetyl protons will also be a singlet, likely deshielded due to the adjacent carbonyl group. The two aromatic methyl groups will each appear as singlets. Their exact chemical shifts may be very similar.
¹³C NMR (Predicted, CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 200 | C=O |
| ~ 135-140 | Aromatic C-Cl & C-CH₃ |
| ~ 130-135 | Aromatic C-H & C-COCH₃ |
| ~ 30 | -COCH₃ |
| ~ 15-20 | Ar-CH₃ |
-
Rationale: The carbonyl carbon will be significantly downfield. The aromatic region will show several peaks corresponding to the substituted carbons. The acetyl methyl carbon will be around 30 ppm, and the aromatic methyl carbons will be further upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~ 1680-1700 | C=O stretch (Aryl ketone) |
| ~ 2900-3000 | C-H stretch (sp³) |
| ~ 3000-3100 | C-H stretch (sp²) |
| ~ 1450, 1600 | C=C stretch (Aromatic) |
| ~ 1000-1200 | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern due to the two chlorine atoms.
-
Expected Molecular Ion (M⁺): A cluster of peaks around m/z = 216, 218, and 220, corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes. The M⁺ peak (both chlorines as ³⁵Cl) will be at m/z = 216.
-
Key Fragmentation: A prominent peak corresponding to the loss of the methyl group ([M-15]⁺) and a peak for the acylium ion ([M-CH₃]⁺) at m/z = 43.
Applications in Synthesis
1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone is a valuable intermediate, primarily in the synthesis of fluorescent dyes and herbicides.[5][6][13]
Intermediate for Fluorescent Dyes
This compound is a precursor for chlorofluorescein carboxylic acids.[5][13] The synthesis likely involves a condensation reaction between the acetophenone derivative and an appropriate anhydride, followed by further functionalization. The dichloro-dimethylphenyl moiety can be expected to modulate the photophysical properties of the final dye, such as its absorption and emission wavelengths, quantum yield, and photostability.[14][15]
Precursor for Sulfonylurea Herbicides
The structural features of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone make it a suitable starting material for the synthesis of certain sulfonylurea herbicides.[16][17] These herbicides are known for their high efficacy at low application rates. The synthesis would involve converting the ketone into a group that can be linked to the sulfonylurea bridge, a common structural motif in this class of agrochemicals.[2]
Conclusion
1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone is a synthetically important molecule with a well-defined pathway for its preparation via Friedel-Crafts acylation. Its characterization, though not extensively published, can be reliably achieved through standard spectroscopic methods. The true value of this compound lies in its role as a versatile building block for more complex and functional molecules, particularly in the fields of fluorescent probes and modern agrochemicals. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this compound into their synthetic strategies.
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